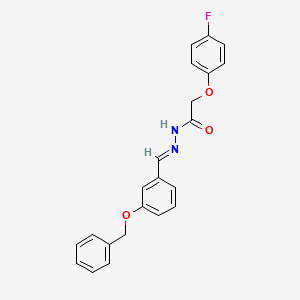![molecular formula C22H21N3O4S B12001143 6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one CAS No. 138385-02-1](/img/structure/B12001143.png)
6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one is a complex organic compound known for its diverse applications in scientific research. This compound features a benzo[CD]indole core, which is a fused ring system, and a morpholinylsulfonyl group, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one typically involves multiple steps:
Formation of the Benzo[CD]indole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the indole structure.
Introduction of the Morpholinylsulfonyl Group: This involves the sulfonylation of a benzylamine derivative with morpholine and a sulfonyl chloride, typically under basic conditions.
Coupling Reaction: The final step is the coupling of the sulfonylated benzylamine with the benzo[CD]indole core, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce sulfides or thiols.
科学研究应用
6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one has a wide range of applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinylsulfonyl group is believed to play a crucial role in binding to these targets, while the indole core may facilitate the compound’s entry into cells and its interaction with intracellular proteins.
相似化合物的比较
Similar Compounds
- 6-[[4-(4-Morpholinylsulfonyl)phenyl]amino]benzo[CD]indol-2(1H)-one
- 6-[[4-(4-Piperidinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one
Uniqueness
Compared to similar compounds, 6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one is unique due to its specific combination of the morpholinylsulfonyl group and the benzo[CD]indole core. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
138385-02-1 |
|---|---|
分子式 |
C22H21N3O4S |
分子量 |
423.5 g/mol |
IUPAC 名称 |
6-[(4-morpholin-4-ylsulfonylphenyl)methylamino]-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C22H21N3O4S/c26-22-18-3-1-2-17-19(8-9-20(24-22)21(17)18)23-14-15-4-6-16(7-5-15)30(27,28)25-10-12-29-13-11-25/h1-9,23H,10-14H2,(H,24,26) |
InChI 键 |
SXQBTJRPAVEFPS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CNC3=C4C=CC=C5C4=C(C=C3)NC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)

![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
![1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine](/img/structure/B12001150.png)
